

Diethyl sec-butylethylmalonate chemical properties

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Compound of Interest

Compound Name: *Diethyl sec-butylethylmalonate*

Cat. No.: *B054290*

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An In-depth Technical Guide on the Chemical Properties of **Diethyl sec-butylethylmalonate**
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylethylmalonate is a substituted diethyl malonate, a class of organic compounds widely utilized as versatile intermediates in organic synthesis. The presence of both a sec-butyl and an ethyl group on the alpha-carbon of the malonic ester backbone makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Malonic esters, in general, are key building blocks in the formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures.^{[1][2]} This guide provides a comprehensive overview of the chemical and physical properties of **Diethyl sec-butylethylmalonate**, detailed experimental protocols for its synthesis, and its relevance in the context of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Diethyl sec-butylethylmalonate** is presented below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

Identifiers and Structure

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | diethyl 2-butan-2-yl-2-ethylpropanedioate | [3] |
| CAS Number | 76-71-1 | [3][4] |
| Molecular Formula | C13H24O4 | [3][4] |
| Molecular Weight | 244.33 g/mol | [3][4] |
| Canonical SMILES | <chem>CCC(C)C(CC)(C(=O)OCC)C(=O)OCC</chem> | [3] |
| InChI | InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3 | [3] |
| InChIKey | WZFGIKMWBJCRBU-UHFFFAOYSA-N | [3] |

Physical Properties

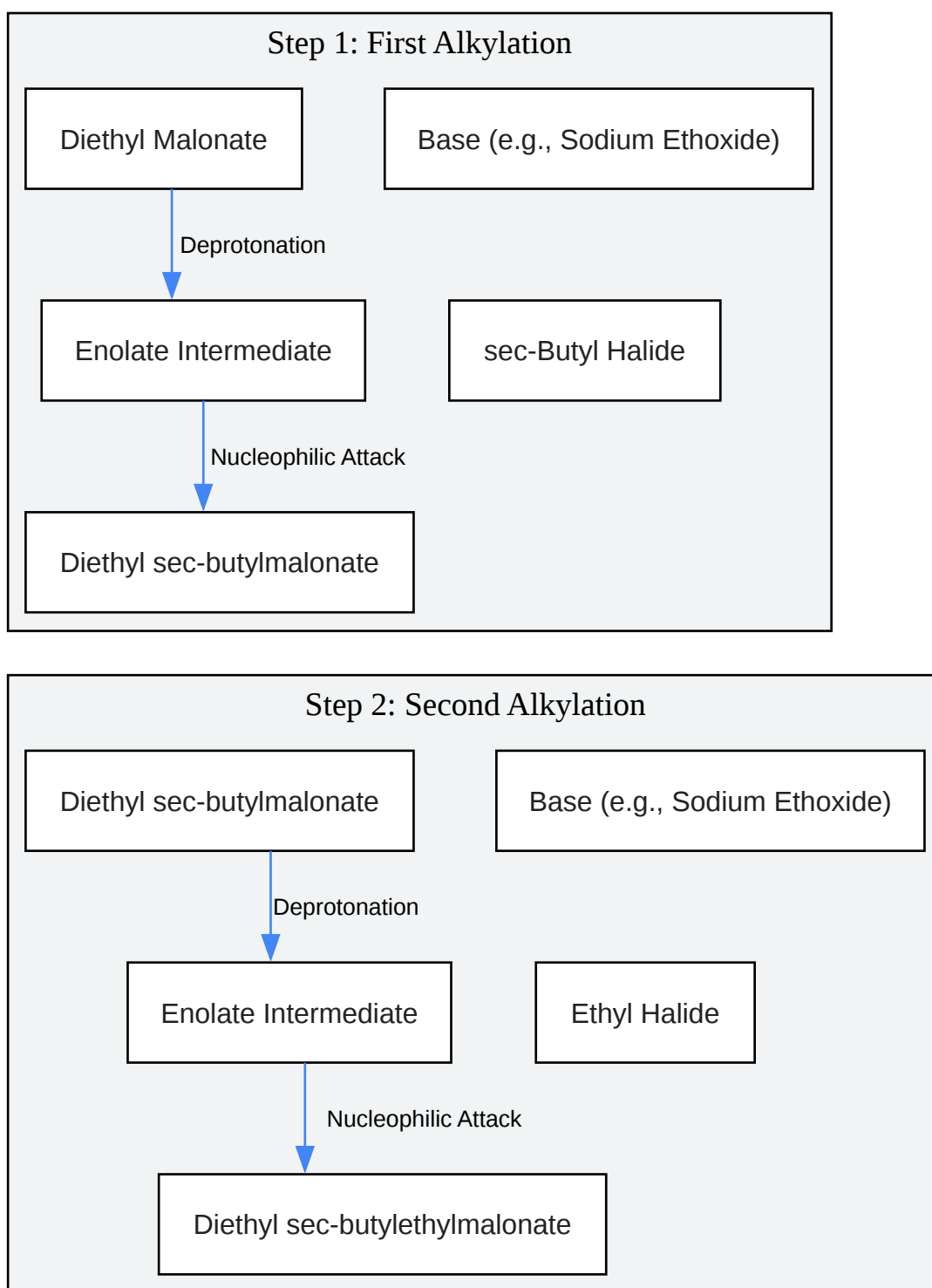
| Property | Value | Reference |
|------------------|---|-----------|
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | 0.975 g/cm ³ (Predicted) | |
| Solubility | Soluble in organic solvents such as chloroform and methanol (sparingly). Limited solubility in water is expected. | [5] |
| pKa (Predicted) | 13.13 ± 0.46 | [5] |
| LogP (Predicted) | 3.5 | [3] |

Synthesis and Reactivity

Diethyl sec-butylethylmalonate is synthesized via the alkylation of a malonic ester. The general strategy involves the sequential addition of alkyl groups to the acidic alpha-carbon of diethyl malonate. The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids and other complex molecules.[\[1\]](#)[\[2\]](#)

General Synthesis Workflow

The synthesis of **Diethyl sec-butylethylmalonate** can be conceptualized as a two-step alkylation of diethyl malonate, first with a sec-butyl halide followed by an ethyl halide (or vice-versa), in the presence of a suitable base. The workflow is illustrated in the diagram below.



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Figure 1. General workflow for the synthesis of **Diethyl sec-butylethylmalonate**.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of Diethyl sec-butylmalonate and can be reasonably extended for the preparation of **Diethyl sec-butylethylmalonate**.^[6]

Materials:

- Diethyl sec-butylmalonate
- Absolute Ethanol
- Sodium metal
- Ethyl bromide (or other suitable ethyl halide)
- Reflux condenser, dropping funnel, stirrer, and heating mantle
- Apparatus for distillation

Procedure:

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottomed flask equipped with a reflux condenser, add a calculated amount of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
- **First Alkylation (if starting from diethyl malonate):** To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux. Following this, a sec-butyl halide (e.g., sec-butyl bromide) is added slowly to the reaction mixture, and reflux is maintained for several hours to ensure complete reaction.
- **Second Alkylation:** After cooling the reaction mixture containing Diethyl sec-butylmalonate, a second equivalent of sodium ethoxide is prepared or added. Ethyl bromide is then added dropwise, and the mixture is refluxed for several hours.

- **Work-up and Purification:** After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is cooled, and water is added to dissolve the sodium halide byproduct. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude product is then purified by vacuum distillation to yield pure **Diethyl sec-butylethylmalonate**.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **Diethyl sec-butylethylmalonate**.

| Spectrum Type | Key Features | Reference |
|---------------------|---|-----------|
| ^1H NMR | The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups of the ester (triplet and quartet), the ethyl group on the alpha-carbon (triplet and quartet), and the sec-butyl group (doublet, triplet, and multiplet). The integration of these signals would correspond to the number of protons in each group. | [3] |
| ^{13}C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the quaternary alpha-carbon, and the carbons of the ethyl and sec-butyl substituents. | [3] |
| IR | The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm^{-1} , which is characteristic of the C=O stretching vibration of the ester functional groups. C-H stretching and bending vibrations for the alkyl groups will also be present. | [3] |

Safety and Hazards

Based on aggregated GHS data, **Diethyl sec-butylethylmalonate** is classified with the following hazards:[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|----------------------|--------------------------|-------------|-------------------------------|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[3] |

Precautionary Statements (General Recommendations):

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.
- P501: Dispose of contents/container in accordance with local regulations.

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

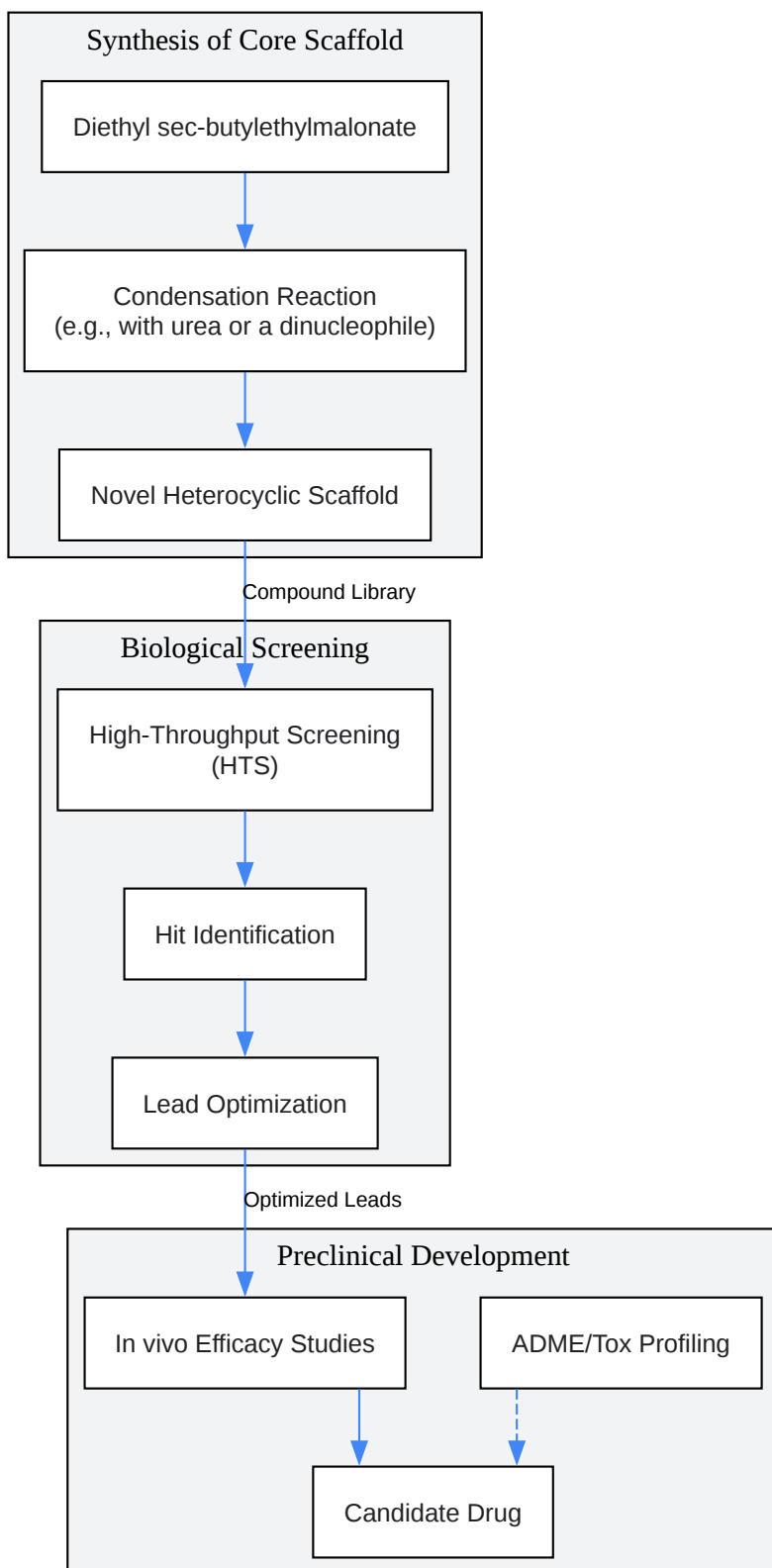
Relevance in Drug Discovery and Development

While there is no specific documented biological activity for **Diethyl sec-butylethylmalonate** itself, its structural class, the dialkyl malonates, are of significant interest to drug development professionals. These compounds are crucial starting materials for the synthesis of a wide array of pharmacologically active molecules.

The malonic ester synthesis allows for the introduction of various substituents, which is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, diethyl malonate is a precursor in the synthesis of barbiturates, which have been used as sedatives and hypnotics, as well as other drugs like vigabatrin (an anticonvulsant) and nalidixic acid (an antibiotic).[7]

Hypothetical Drug Discovery Workflow

Given its chemical nature, **Diethyl sec-butylethylmalonate** could be employed as an intermediate in a drug discovery program. A hypothetical workflow illustrating its potential use is presented below.



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Figure 2. Hypothetical workflow for the use of **Diethyl sec-butylethylmalonate** in drug discovery.

This workflow illustrates how **Diethyl sec-butylethylmalonate** can be used to generate novel chemical entities that are then screened for biological activity, leading to the identification of potential drug candidates.

Conclusion

Diethyl sec-butylethylmalonate is a chemical intermediate with well-defined properties that make it a valuable tool in organic synthesis. While specific biological activity data for this compound is not currently available, its role as a precursor in the synthesis of potentially bioactive molecules underscores its importance for the research and drug development community. The information and protocols provided in this guide offer a solid foundation for the safe and effective use of **Diethyl sec-butylethylmalonate** in a laboratory setting.

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